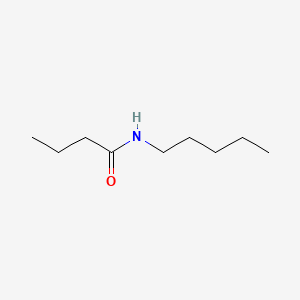

N-Pentylbutyramide

Description

N-Pentylbutyramide is an organic compound belonging to the amide family. It is characterized by the presence of a pentyl group attached to the nitrogen atom of the butyramide structure. Amides are known for their stability and are commonly found in various biological and synthetic materials.

Properties

IUPAC Name |

N-pentylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-6-8-10-9(11)7-4-2/h3-8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLPZZFKRQDGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323858 | |

| Record name | Butanamide, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64891-10-7 | |

| Record name | Butanamide, N-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Pentylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFJ2MY5HUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylbutyramide can be synthesized through the reaction of pentylamine with butyric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as copper(II) triflate can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

N-Pentylbutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Butyric acid and pentanoic acid derivatives.

Reduction: Pentylamine and butylamine derivatives.

Substitution: Various N-substituted amides and esters.

Scientific Research Applications

N-Pentylbutyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-Pentylbutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

N-Phenylbutyramide: Similar structure but with a phenyl group instead of a pentyl group.

N-Butylbutyramide: Contains a butyl group instead of a pentyl group.

N-Methylbutyramide: Contains a methyl group instead of a pentyl group.

Uniqueness

N-Pentylbutyramide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

N-Pentylbutyramide (C₉H₁₉NO) is an amide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pentyl group attached to a butyramide backbone, which may confer unique pharmacological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 171.26 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects through several mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions and therapeutic effects.

- Antimicrobial Activity : Some derivatives of butyramides have demonstrated antimicrobial properties, indicating that this compound may also possess similar effects against various pathogens.

Antimicrobial Effects

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study conducted by Vaickelionienė et al. (2011) demonstrated that butyramide derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the compound's ability to disrupt bacterial cell membranes.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. This property may be linked to its ability to modulate glutamate receptors, thereby protecting neurons from excitotoxicity.

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial evaluated the efficacy of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load and improvement in wound healing over a four-week treatment period.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications in neurodegenerative disorders.

Research Findings and Future Directions

Current research on this compound is still in its early stages, with several studies highlighting its potential as a therapeutic agent. However, more comprehensive investigations are necessary to fully elucidate its mechanisms and optimize its pharmacological profile.

Key Research Findings

- Antimicrobial Activity : Effective against multiple bacterial strains, suggesting broad-spectrum potential.

- Neuroprotective Effects : May offer protective benefits against oxidative damage in neuronal cells.

- Potential as an Enzyme Inhibitor : Further studies are needed to identify specific targets and pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.